molecular formula C8H3ClF2N2S B2717199 5-Chloro-3-(3,5-difluorophenyl)-1,2,4-thiadiazole CAS No. 1491356-45-6

5-Chloro-3-(3,5-difluorophenyl)-1,2,4-thiadiazole

Cat. No.: B2717199
CAS No.: 1491356-45-6
M. Wt: 232.63
InChI Key: REEYZNQDZUQGPF-UHFFFAOYSA-N
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Description

5-Chloro-3-(3,5-difluorophenyl)-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chloro group and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(3,5-difluorophenyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,5-difluoroaniline with thiocarbonyl diimidazole, followed by chlorination using thionyl chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(3,5-difluorophenyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thioether or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers and other reduced derivatives.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3,5-difluorophenyl)-1,2,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound’s unique structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-(3,5-difluorophenyl)isoxazole: Similar in structure but contains an isoxazole ring instead of a thiadiazole ring.

    3-Chloro-5-(3,5-difluorophenyl)phenol: Contains a phenol group instead of a thiadiazole ring.

Uniqueness

5-Chloro-3-(3,5-difluorophenyl)-1,2,4-thiadiazole is unique due to its thiadiazole ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

5-chloro-3-(3,5-difluorophenyl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF2N2S/c9-8-12-7(13-14-8)4-1-5(10)3-6(11)2-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEYZNQDZUQGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=NSC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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